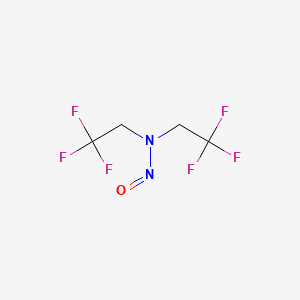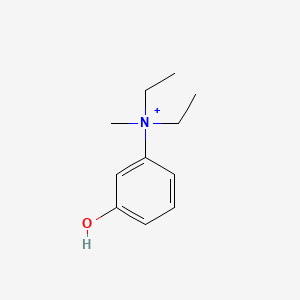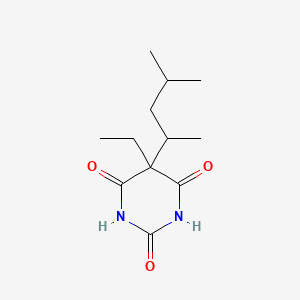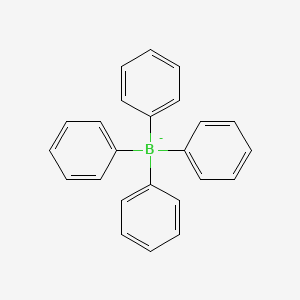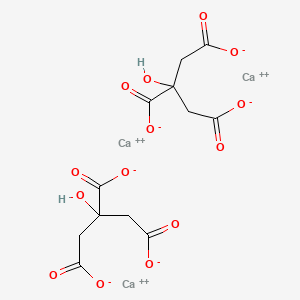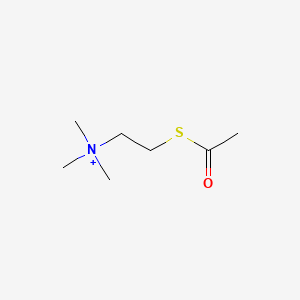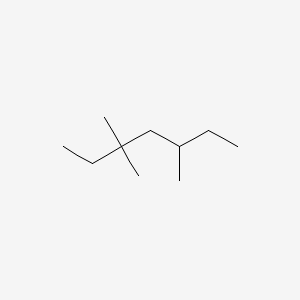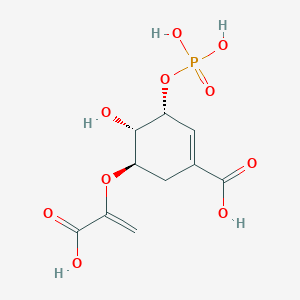
6'''-Deamino-6'''-hydroxyneomycin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6’‘’-Deamino-6’‘’-hydroxyneomycin B is a derivative of neomycin, an aminoglycoside antibiotic. This compound is characterized by the absence of an amino group at the 6’‘’ position, which is replaced by a hydroxyl group. It is part of the neomycin family, known for its potent antibacterial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6’‘’-deamino-6’‘’-hydroxyneomycin B involves enzymatic reactions. One of the key enzymes is 6’‘’-hydroxyneomycin C oxidase, which catalyzes the oxidation of 6’‘’-deamino-6’‘’-hydroxyneomycin C to 6’‘’-deamino-6’‘’-oxoneomycin C . This reaction typically requires oxygen and flavin adenine dinucleotide (FAD) as cofactors .
Industrial Production Methods: Industrial production of 6’‘’-deamino-6’‘’-hydroxyneomycin B can be achieved through biotechnological processes involving genetically engineered microorganisms. These microorganisms are designed to express the necessary enzymes for the biosynthesis of the compound from simpler precursors like ribostamycin .
Analyse Des Réactions Chimiques
Types of Reactions: 6’‘’-Deamino-6’‘’-hydroxyneomycin B undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation reaction, catalyzed by 6’‘’-hydroxyneomycin C oxidase, converts it to 6’‘’-deamino-6’‘’-oxoneomycin C .
Common Reagents and Conditions:
Oxidation: Oxygen and FAD are essential for the oxidation process.
Reduction: Specific reducing agents can be used to reverse the oxidation process.
Substitution: Various nucleophiles can replace the hydroxyl group under suitable conditions.
Major Products: The primary product of the oxidation reaction is 6’‘’-deamino-6’‘’-oxoneomycin C .
Applications De Recherche Scientifique
6’‘’-Deamino-6’‘’-hydroxyneomycin B has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 6’‘’-deamino-6’‘’-hydroxyneomycin B involves binding to bacterial ribosomal RNA, leading to the inhibition of protein synthesis. This binding disrupts the translation process, ultimately causing bacterial cell death . The compound targets the 30S subunit of the bacterial ribosome, interfering with the initiation complex and causing misreading of mRNA .
Comparaison Avec Des Composés Similaires
Neomycin B: Contains amino groups at the 6’‘’ position, unlike 6’‘’-deamino-6’‘’-hydroxyneomycin B.
6’‘’-Hydroxyneomycin C: Similar structure but with a hydroxyl group at the 6’‘’ position.
Paromomycin: Another aminoglycoside antibiotic with a different substitution pattern on the neosamine rings.
Uniqueness: 6’‘’-Deamino-6’‘’-hydroxyneomycin B is unique due to the absence of the amino group at the 6’‘’ position, which is replaced by a hydroxyl group. This modification can influence its binding affinity and specificity towards bacterial ribosomal RNA, potentially altering its antibacterial activity and resistance profile .
Propriétés
Numéro CAS |
78524-73-9 |
|---|---|
Formule moléculaire |
C23H45N5O14 |
Poids moléculaire |
615.6 g/mol |
Nom IUPAC |
5-amino-2-(aminomethyl)-6-[4,6-diamino-2-[4-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol |
InChI |
InChI=1S/C23H45N5O14/c24-2-7-13(32)15(34)10(27)21(37-7)40-18-6(26)1-5(25)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(28)16(35)14(33)8(3-29)38-22/h5-23,29-36H,1-4,24-28H2 |
Clé InChI |
LJQMKWFPBUGQOO-UHFFFAOYSA-N |
SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)N)O)O)N |
SMILES canonique |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)N)O)O)N |
Synonymes |
6'''-deamino-6'''-hydroxyneomycin B DEHMB |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


